

# Understanding 6-APB (6-(2-aminopropyl)benzofuran)

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## Compound of Interest

Compound Name: 6-(2-Aminopropyl)benzofuran

Cat. No.: B1241680

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6-APB, sometimes known by the street name "Benzo Fury," is a synthetic entactogen of the benzofuran, phenethylamine, and amphetamine chemical classes.<sup>[1]</sup> It is structurally similar to MDA and MDMA (ecstasy).<sup>[2][3]</sup> First described in scientific literature in 2000, it emerged as a novel psychoactive substance (NPS) around 2010.<sup>[1]</sup> Like similar compounds, it primarily acts as a releasing agent for the neurotransmitters serotonin, norepinephrine, and dopamine.<sup>[1]</sup>

## General Chemical Principles in Related Syntheses

For academic purposes, it's useful to understand the general chemical strategies used to create complex molecules containing key structural features, such as the benzofuran core and an aminopropyl side chain. These are standard reactions in medicinal and organic chemistry.

1. Benzofuran Core Synthesis: The benzofuran heterocycle is a common scaffold in many natural products and pharmaceutical agents.<sup>[4][5]</sup> Its synthesis has been a subject of extensive research since it was first synthesized by Perkin in 1870.<sup>[4][6]</sup> Modern methods often involve metal-catalyzed reactions to form the furan ring fused to the benzene ring. Common strategies include:

- Palladium and/or Copper-Catalyzed Reactions: These are widely used for their efficiency. For example, a Sonogashira coupling between an iodophenol and a terminal alkyne, followed by intramolecular cyclization, is a common route to form the benzofuran structure. <sup>[4][6][7]</sup>

- Intramolecular Cyclization: Various methods start with a substituted phenol that has a side chain capable of cyclizing to form the furan ring. This can be promoted by different catalysts or reaction conditions.[8]
- One-Pot Strategies: Modern chemistry often favors "one-pot" reactions where multiple steps occur in the same reaction vessel, improving efficiency.[4]

2. Aminopropyl Side Chain Installation: Adding an aminopropyl group (a three-carbon chain with an amine at the second position) to an aromatic ring is a common task in drug synthesis. General approaches include:

- Friedel-Crafts Acylation followed by Reductive Amination: The aromatic core can be acylated with a propanoyl group. The resulting ketone can then be converted to the amine through reductive amination.
- Henry Reaction: A nitropropene can be reacted with an aromatic aldehyde or ketone, followed by reduction of the nitro group to an amine.
- Cross-Coupling Reactions: Methods like the Buchwald-Hartwig amination allow for the direct coupling of an amine to an aryl halide using a palladium catalyst.[9][10]

## Public Safety and Health Risks

There is limited formal research on the effects of 6-APB in humans, but its structural similarity to amphetamines and ecstasy suggests a comparable risk profile.[3][11]

Known Health Risks Include:

- Cardiovascular Effects: Increased heart rate, elevated blood pressure, and raised body temperature are common.[12][13] There is a potential risk of heart damage with long-term use due to its action on serotonin 5-HT2B receptors.[1][12]
- Neurological and Psychological Effects: Users may experience euphoria, increased energy, and empathy.[11][12] However, negative effects can include anxiety, paranoia, confusion, insomnia, and in some cases, acute psychosis.[1][12][13]

- "Comedown": A period following use can last for several days and is often characterized by low mood, tiredness, and lethargy.[3][12]
- Addiction Potential: As with similar stimulants, regular use of 6-APB carries a risk of psychological dependence.[12]

Several deaths have been linked to drugs in the APB family.[12][14] The purity and dosage of street samples are often unknown, which significantly increases the risk of overdose.[2]

## Regulatory Status

The legal status of 6-APB varies by country, but it is controlled in many jurisdictions.

- United Kingdom: Following a recommendation from the Advisory Council on the Misuse of Drugs (ACMD), 6-APB and related benzofurans were made Class B, Schedule 1 substances in the UK on June 10, 2014.[1][14] This makes possession, sale, and import illegal.[11]
- United States: While not explicitly scheduled at the federal level, its structural similarity to controlled substances like MDA could make it subject to prosecution under the Federal Analogue Act.
- Other Regions: Countries with "substantially similar" or analogue laws, such as Australia and New Zealand, may also classify 6-APB as a controlled substance.[1]

Due to its classification as a research chemical or "legal high" in the past, its legal status can be complex and subject to change.[1] Researchers must ensure full compliance with all local, national, and international regulations regarding the handling of such substances.

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